2-Methoxy-2-(oxolan-3-yl)propan-1-amine
Description
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-methoxy-2-(oxolan-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H17NO2/c1-8(6-9,10-2)7-3-4-11-5-7/h7H,3-6,9H2,1-2H3 |
InChI Key |
QHUKJYYMBULHEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(C1CCOC1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(oxolan-3-yl)propan-1-amine typically involves the reaction of oxolane derivatives with methoxy and amine groups. One common method involves the reaction of 3-hydroxypropan-1-amine with methoxyacetaldehyde under acidic conditions to form the desired compound. The reaction is usually carried out at room temperature with a catalyst to facilitate the formation of the oxolane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(oxolan-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-Methoxy-2-(oxolan-3-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(oxolan-3-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The methoxy and amine groups play a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with neurotransmitter systems and metabolic enzymes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and functional differences between 2-Methoxy-2-(oxolan-3-yl)propan-1-amine and analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications/Notes | References |
|---|---|---|---|---|---|
| This compound | C₈H₁₇NO₂ | 159.23 | Methoxy, oxolane, primary amine | Potential chiral intermediate | |
| 2-(3-Methyloxetan-3-yl)propan-1-amine | C₇H₁₅NO | 129.20 | Oxetane, primary amine | Pharmaceutical/agrochemical R&D | |
| 3-MeOMA (1-(3-methoxyphenyl)propan-2-ylamine) | C₁₁H₁₇NO | 179.26 | Methoxy phenyl, secondary amine | Reference standard for psychoactive studies | |
| 2-Methoxy-2-(1-naphthyl)propionic acid | C₁₅H₁₄O₃ | 242.27 | Methoxy, naphthyl, carboxylic acid | Chiral resolving agent for pheromones | |
| 2-Methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride | C₆H₁₄Cl₂N₄ | 213.11 | Triazole, primary amine | Unspecified biological activity |
Key Observations:
Oxolane vs. Oxetane Rings: The oxolane ring (5-membered) in the target compound confers greater conformational flexibility compared to the 4-membered oxetane ring in 2-(3-Methyloxetan-3-yl)propan-1-amine.
Methoxy Group Positioning : The methoxy group in the target compound is attached to the propan-1-amine backbone, whereas in 3-MeOMA, it is part of a phenyl ring. This difference impacts electronic effects and bioavailability .
Chiral Resolving Agents : 2-Methoxy-2-(1-naphthyl)propionic acid (M9PP) shares a methoxy-substituted quaternary carbon with the target compound, a feature critical for enantiomeric resolution in pheromone synthesis .
Biological Activity
2-Methoxy-2-(oxolan-3-yl)propan-1-amine, also known as 2-Methyl-2-(oxolan-3-yl)propan-1-amine hydrochloride, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including interactions with biomolecules, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique structural features:
- Molecular Formula : C₇H₁₅NO₂
- Molecular Weight : Approximately 145.20 g/mol
- Functional Groups : Contains a methoxy group and an oxolane (tetrahydrofuran) ring.
The presence of the oxolane ring enhances the compound's solubility and stability, making it suitable for various biological applications. The hydrochloride form improves its water solubility, facilitating its use in research and potential therapeutic contexts.
Interaction with Biomolecules
Research indicates that this compound exhibits significant interactions with various enzymes and receptors, suggesting its role in modulating biological processes. Notably, studies have highlighted its potential in antimicrobial applications, indicating effectiveness against multiple bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Enzyme Modulation | Interacts with specific enzymes to alter activity | |
| Receptor Binding | Binds to certain receptors, influencing their function |
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. This interaction can modulate receptor activity or enzyme function, which is critical for understanding its therapeutic potential.
Antimicrobial Studies
In a series of experiments aimed at evaluating the antimicrobial properties of this compound, researchers found that derivatives of this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The studies utilized standard disc diffusion methods to assess the efficacy of the compound against various bacterial strains, yielding promising results that warrant further investigation.
Pharmacological Investigations
Pharmacological studies have focused on the compound's ability to modulate neurotransmitter systems. For instance, preliminary findings suggest that it may influence dopamine receptor activity, which could have implications for treating neuropsychiatric disorders. The compound's structure allows it to cross the blood-brain barrier effectively, enhancing its potential as a therapeutic agent .
Research Findings
Recent research has provided insights into the structure-activity relationship (SAR) of this compound derivatives. Modifications to the methoxy group or the oxolane ring can significantly alter biological activity, emphasizing the importance of chemical structure in drug design .
Table 2: Structure-Activity Relationship Insights
Q & A
Basic: What are the optimal synthetic routes for 2-Methoxy-2-(oxolan-3-yl)propan-1-amine, and how can purity be validated?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting oxolan-3-ylmethanol with a methoxy-substituted propanal derivative under catalytic hydrogenation (e.g., Pd/C or Raney Ni) can yield the target amine. Purity validation employs HPLC with UV detection (λ = 254 nm) and mass spectrometry to confirm molecular integrity .
Advanced: How does stereochemistry influence the compound’s biological activity?
Methodological Answer:
Enantiomeric forms (R/S) can exhibit divergent receptor binding. For instance, (R)-isomers may show higher affinity for serotonin receptors (5HT1A) due to spatial compatibility with the binding pocket, as observed in analogs like (R)-1-(4-Methoxyphenyl)propan-2-amine . Chiral HPLC or circular dichroism (CD) is used to resolve enantiomers, followed by in vitro assays (e.g., radioligand displacement) to quantify activity.
Basic: What spectroscopic techniques characterize this compound effectively?
Methodological Answer:
- NMR : H and C NMR identify methoxy (δ ~3.3 ppm) and oxolan ring protons (δ ~1.7–3.8 ppm).
- IR : Stretching vibrations for NH (~3350 cm) and C-O (methoxy, ~1250 cm).
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the oxolan ring .
Advanced: Which computational methods model the compound’s electronic structure?
Methodological Answer:
Hybrid density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets predicts molecular orbitals and electrostatic potentials. Exact exchange terms (e.g., in Becke’s 1993 functional) improve thermochemical accuracy for amine proton affinities and ionization potentials . Computational workflows (e.g., Gaussian 16) optimize geometry and calculate HOMO-LUMO gaps for reactivity analysis.
Advanced: How does the compound interact with neurotransmitter receptors?
Methodological Answer:
Docking studies (AutoDock Vina) suggest hydrogen bonding between the amine group and Asp114 in the 5HT1A receptor. Comparative analysis with 3-(Tetrahydrofuran-3-yl)propan-1-amine shows reduced steric hindrance enhances binding kinetics. In vivo microdialysis in rodent models quantifies serotonin release .
Basic: What challenges arise in achieving high enantiomeric excess (ee) during synthesis?
Methodological Answer:
Racemization occurs under basic conditions due to α-proton acidity. Asymmetric synthesis using chiral catalysts (e.g., (R)-BINAP-Ru) or enzymatic resolution (Candida antarctica lipase) improves ee. Monitoring via chiral GC or polarimetry ensures >98% ee .
Advanced: How does crystallographic data resolve structural ambiguities?
Methodological Answer:
SHELXL refines X-ray data to confirm the oxolan ring puckering (C3-endo vs. C2-exo) and methoxy group orientation. Discrepancies between calculated (Mercury CSD) and experimental torsion angles indicate conformational flexibility, resolved via Hirshfeld surface analysis .
Advanced: What metabolic pathways are predicted for this compound?
Methodological Answer:
CYP450 isoforms (e.g., CYP2D6) likely oxidize the oxolan ring to γ-lactone metabolites, as seen in 2-(3-chlorophenyl)propan-1-amine analogs. LC-MS/MS identifies Phase I/II metabolites in hepatocyte incubations, guided by in silico tools (Meteor Nexus) .
Basic: What are the solubility and stability profiles under experimental conditions?
Methodological Answer:
- Solubility : >50 mg/mL in DMSO; <1 mg/mL in HO (logP ~1.2).
- Stability : Degrades at pH <4 (amine protonation) or >10 (oxolan ring hydrolysis). Store at -20°C under argon .
Advanced: How do data contradictions in reported biological activities inform research?
Methodological Answer:
Discrepancies (e.g., variable IC values for NMDA receptor inhibition) may stem from assay conditions (e.g., Mg concentration) or impurities. Meta-analysis (PRISMA guidelines) and orthogonal assays (e.g., patch-clamp electrophysiology vs. fluorescence polarization) clarify mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
